8-Propyl-8-azabicyclo[3.2.1]octan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Propyl-8-azabicyclo[3.2.1]octan-3-ol is a bicyclic compound with the molecular formula C10H19NO and a molecular weight of 169.26 g/mol . This compound is part of the tropane alkaloid family, which is known for its diverse biological activities . The structure consists of a bicyclic ring system with a nitrogen atom and a hydroxyl group, making it an interesting target for synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Propyl-8-azabicyclo[3.2.1]octan-3-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of butyraldehyde with tropinone in the presence of a reducing agent . The reaction conditions often include the use of solvents like ethanol and catalysts such as palladium on carbon (Pd/C) under hydrogenation conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The scalability of the process is crucial for its application in various industries .
Chemical Reactions Analysis
Types of Reactions
8-Propyl-8-azabicyclo[3.2.1]octan-3-ol undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
8-Propyl-8-azabicyclo[3.2.1]octan-3-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Propyl-8-azabicyclo[3.2.1]octan-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrogen atom in the bicyclic ring system can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity . This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
8-Methyl-8-azabicyclo[3.2.1]octan-3-ol: Similar structure but with a methyl group instead of a propyl group.
8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol: Contains a cyclopropyl group instead of a propyl group.
8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol: Features an isopropyl group instead of a propyl group.
Uniqueness
8-Propyl-8-azabicyclo[3.2.1]octan-3-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The propyl group can affect the compound’s lipophilicity, making it more suitable for certain applications compared to its analogs .
Properties
IUPAC Name |
8-propyl-8-azabicyclo[3.2.1]octan-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-2-5-11-8-3-4-9(11)7-10(12)6-8/h8-10,12H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLCILJDFDMZEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2CCC1CC(C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.